Chemical Identity: Differentiating from the 5-Nitro Precursor
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 56980-94-0) is distinguished from its direct precursor, 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 329722-32-9), by the presence of a primary amino group instead of a nitro group. This is not a minor structural nuance; the conversion from the 5-nitro to the 5-amino intermediate is a key reduction step in the multi-step synthesis of the active pharmaceutical ingredient, Celiprolol .
| Evidence Dimension | Functional Group at C5 Position on Aromatic Ring |
|---|---|
| Target Compound Data | Primary Amine (-NH₂) |
| Comparator Or Baseline | 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 329722-32-9): Nitro group (-NO₂) |
| Quantified Difference | Different functional groups; molecular weight difference of 29.99 g/mol (310.35 - 280.36). |
| Conditions | Chemical structure analysis; confirmed by IUPAC nomenclature and molecular formula. |
Why This Matters
This difference is critical for synthetic planning; procurement of the wrong intermediate will halt the synthesis of Celiprolol, resulting in significant time and resource loss.
